1-Benzyl-3-(iodomethyl)piperidin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-(iodomethyl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with benzyl halides, followed by iodination of the resulting intermediate . The reaction conditions often involve the use of strong bases and iodinating agents such as iodine or N-iodosuccinimide (NIS) . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Benzyl-3-(iodomethyl)piperidin-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with amines can produce secondary or tertiary amines .
Scientific Research Applications
1-Benzyl-3-(iodomethyl)piperidin-4-ol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(iodomethyl)piperidin-4-ol largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition . The molecular pathways involved can vary, but often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
1-Benzyl-3-(iodomethyl)piperidin-4-ol can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-4-ol: Lacks the iodomethyl group, which may result in different reactivity and biological activity.
3-Iodomethylpiperidine: Lacks the benzyl group, affecting its lipophilicity and potential interactions with biological targets.
4-Hydroxypiperidine: A simpler structure that may not exhibit the same range of chemical reactivity or biological activity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H18INO |
---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-benzyl-3-(iodomethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H18INO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
MXSYFPRXPHBQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)CI)CC2=CC=CC=C2 |
Origin of Product |
United States |
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